molecular formula C24H23ClN4O2 B2954330 4-chloro-N-(2-methoxyphenethyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1021093-98-0

4-chloro-N-(2-methoxyphenethyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2954330
CAS No.: 1021093-98-0
M. Wt: 434.92
InChI Key: XFJVOUATNSJZFO-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-(2-methoxyphenethyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a complex organic molecule. It contains several functional groups, including a pyrazolo[3,4-b]pyridine ring, a carboxamide group, a methoxy group, and a chloro group. These functional groups could potentially give the compound a variety of chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazolo[3,4-b]pyridine ring, for example, is a heterocyclic ring that includes two nitrogen atoms . The presence of the carboxamide, methoxy, and chloro groups would also significantly influence the compound’s structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyrazolo[3,4-b]pyridine ring, for example, might undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide and methoxy groups could make the compound more soluble in polar solvents .

Scientific Research Applications

Chemical Synthesis and Characterization

The compound falls within a broader class of chemicals known as pyrazolopyridines, which are of interest due to their unique chemical properties and potential applications. Research has focused on synthesizing various derivatives of pyrazolopyridines, including those related to the compound , to explore their structural characteristics and potential uses. For example, studies have detailed the synthesis of pyrazolopyridine derivatives through reactions involving amino-5-arylpyrazoles and α-cyanochalcones, revealing insights into their tautomeric preferences and crystal structures (Quiroga et al., 1999). Such research lays the groundwork for understanding the chemical behavior and applications of complex pyrazolopyridine compounds.

Biological Activities and Pharmacological Potential

Although the specific biological activities of 4-chloro-N-(2-methoxyphenethyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide are not directly reported, related research indicates that pyrazolopyridine derivatives exhibit a range of biological and pharmacological properties. For instance, novel pyrazolopyridine derivatives have been synthesized and screened for their cytotoxic activities against various cancer cell lines, indicating their potential utility in developing anticancer agents (Hassan et al., 2014; Abu‐Hashem et al., 2020). Such findings suggest the relevance of exploring the pharmacological applications of specific pyrazolopyridine carboxamides, including their potential as lead compounds in drug discovery.

Antimicrobial Properties

Some pyrazolopyridine derivatives have been evaluated for their antimicrobial properties, demonstrating moderate to good activity against a range of bacteria. This suggests the potential of these compounds, including variants of the specified chemical, for use in developing new antimicrobial agents (Panda et al., 2011). The exploration of antimicrobial activities is crucial in the context of increasing resistance to existing antibiotics, highlighting the importance of chemical compounds like this compound in scientific research.

Properties

IUPAC Name

4-chloro-N-[2-(2-methoxyphenyl)ethyl]-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O2/c1-15-8-10-18(11-9-15)29-23-21(16(2)28-29)22(25)19(14-27-23)24(30)26-13-12-17-6-4-5-7-20(17)31-3/h4-11,14H,12-13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJVOUATNSJZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=C(C(=C3C(=N2)C)Cl)C(=O)NCCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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